molecular formula C15H12O2 B1606568 methyl 9H-fluorene-9-carboxylate CAS No. 3002-30-0

methyl 9H-fluorene-9-carboxylate

Cat. No. B1606568
CAS RN: 3002-30-0
M. Wt: 224.25 g/mol
InChI Key: LQSPZSGFDFRDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 9H-fluorene-9-carboxylate is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 9H-fluorene-9-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 9H-fluorene-9-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 9H-fluorene-9-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3002-30-0

Product Name

methyl 9H-fluorene-9-carboxylate

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 9H-fluorene-9-carboxylate

InChI

InChI=1S/C15H12O2/c1-17-15(16)14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3

InChI Key

LQSPZSGFDFRDBS-UHFFFAOYSA-N

SMILES

COC(=O)C1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

COC(=O)C1C2=CC=CC=C2C3=CC=CC=C13

Other CAS RN

3002-30-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9H-fluoren-9-carboxylic acid methyl ester (19), which was prepared by refluxing 9-Hfluoren-9-carboxylic acid (Aldrich Chemical, Inc.) in HCl/MeOH, (10.0 g, 44.6 mmol) was added to a solution of sodium (1.2 eq, 53.5 mmol, 1.23 g) in 100 mL methanol. After 15 min., 2-chloroacetamide (1.1 eq, 4.59 g) was added and the mixture was allowed to stir at room temperature under nitrogen for two (2) days. The reaction mixture was poured into 400 mL of cold 2.5% w/v aqueous sodium hydroxide and the insoluble material was removed by filtration. The filtrate was chilled and acidified with concentrated hydrochloric acid to precipitate the spiro-succinimide which was collected and air dried to provide 6.7 g (60%). Recrystallization from methanol gave purified (20), 4.28 g (39%). m.p. 237°-239° C. Calc. % C 77.09, % H 4.45, % N 5.62:meas. % C 77.17, % H 4.55, % N 5.58.
[Compound]
Name
9-Hfluoren-9-carboxylic acid
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4.59 g
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Synthesis routes and methods II

Procedure details

9H-fluoren-9-carboxylic acid methyl ester (19), which was prepared by refluxing 9H-fluoren-9-carboxylic acid (Aldrich Chemical, Inc.) in HCl/MeOH, (10.0 g, 44.6 mmol) was added to a solution of sodium (1.2 eq, 53.5 mmol, 1.23 g) in 100 mL methanol. After 15 min., 2-chloroacetamide (1.1 eq, 49.1 mmol, 4.59 g) was added and the mixture was allowed to stir at room temperature under nitrogen for two (2) days. The reaction mixture was poured into 400 mL of cold 2.5% w/v aqueous sodium hydroxide and the insoluble material was removed by filtration. The filtrate was chilled and acidified with concentrated hydrochloric acid to precipitate the spiro-succinimide which was collected and air dried to provide 6.7 g (60%). Recrystallization from methanol gave purified (20), 4.28 g (39%). m.p. 237°-239° C. Calc. %C 77.09, %H 4.45, %N 5.62: meas. %C 77.17, %H 4.55, %N 5.58.
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10 g
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